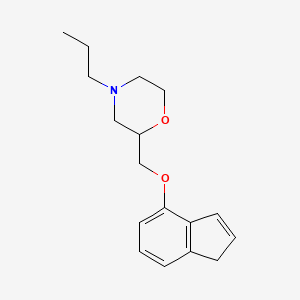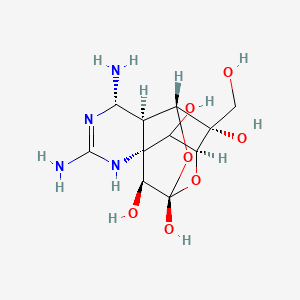
Tetrodaminotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrodaminotoxin is a potent neurotoxin with the molecular formula C11H18N4O7 and a molecular weight of 318.2832 g/mol . It is structurally related to tetrodotoxin, a well-known marine toxin found in pufferfish and other marine organisms . This compound is known for its ability to block sodium channels in nerve cells, leading to paralysis and potentially fatal consequences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrodaminotoxin involves multiple steps, starting from readily available precursors. The key steps include the formation of the guanidinium group and the construction of the unique bicyclic structure . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. Current methods focus on optimizing yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrodaminotoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the guanidinium group, leading to changes in toxicity and potency.
Substitution: Substitution reactions, particularly at the amino and hydroxyl groups, can produce a range of analogs with varying properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties .
Applications De Recherche Scientifique
Tetrodaminotoxin has a wide range of applications in scientific research:
Mécanisme D'action
Tetrodaminotoxin exerts its effects by binding to site 1 of the fast voltage-gated sodium channels located at the extracellular pore opening . This binding temporarily disables the function of the ion channel, preventing sodium ions from entering nerve cells and thereby blocking nerve signal transmission . This mechanism is similar to that of tetrodotoxin and saxitoxin, which also target sodium channels .
Comparaison Avec Des Composés Similaires
Tetrodotoxin: A well-known marine toxin with a similar structure and mechanism of action.
Saxitoxin: Another marine toxin that blocks sodium channels but has a different chemical structure.
Anhydrotetrodotoxin: A derivative of tetrodotoxin with a modified structure and reduced toxicity.
Uniqueness of Tetrodaminotoxin: this compound is unique due to its specific substitutions at the amino and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds . Its ability to form a variety of derivatives through chemical reactions makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
7724-38-1 |
|---|---|
Formule moléculaire |
C11H18N4O7 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
(1R,5S,6S,7R,9S,11S,13S,14S)-3,5-diamino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol |
InChI |
InChI=1S/C11H18N4O7/c12-6-2-4-9(19,1-16)5-3(17)10(2,15-8(13)14-6)7(18)11(20,21-4)22-5/h2-7,16-20H,1,12H2,(H3,13,14,15)/t2-,3?,4-,5+,6+,7+,9+,10-,11+/m1/s1 |
Clé InChI |
XFOGROMNLHTHEH-FDOMXQSUSA-N |
SMILES isomérique |
C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)N)O)O |
SMILES canonique |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


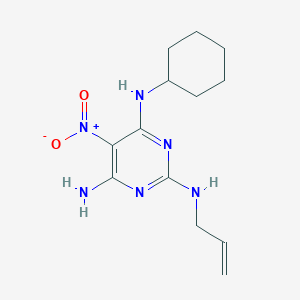

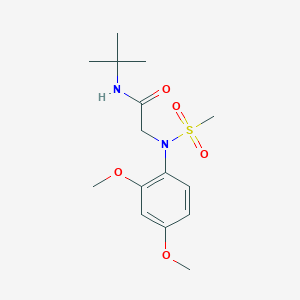
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
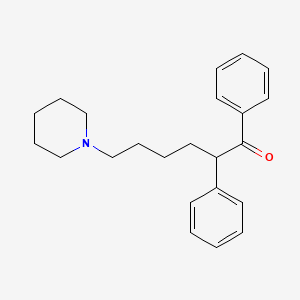
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
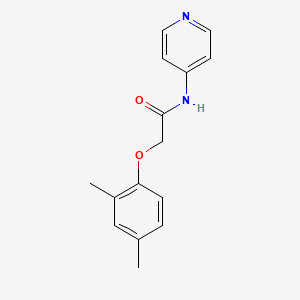

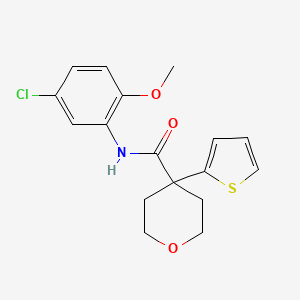
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
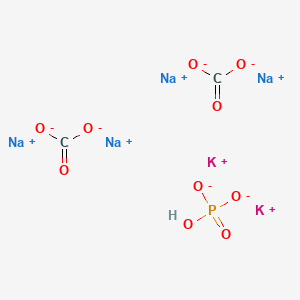
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
